3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with a chlorinated benzamide moiety, a pyridazinone ring, and a thiophene group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridazinone Ring: Starting from a suitable precursor, the pyridazinone ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Chlorination: The benzamide ring can be chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Final Coupling: The final step involves coupling the chlorinated benzamide with the pyridazinone-thiophene intermediate under appropriate conditions, possibly using a base like triethylamine.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydropyridazines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving pyridazinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The pyridazinone ring could be involved in hydrogen bonding or π-π interactions with the target protein, while the thiophene and benzamide moieties could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene.
3-chloro-N-(2-(6-oxo-3-(furan-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene.
Uniqueness
The presence of the thiophene ring in 3-chloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzamide might confer unique electronic properties and biological activities compared to its analogs with phenyl or furan rings. This could result in different pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research.
Properties
IUPAC Name |
3-chloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-4-1-3-12(11-13)17(23)19-8-9-21-16(22)7-6-14(20-21)15-5-2-10-24-15/h1-7,10-11H,8-9H2,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFURKCTBWKZLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.